molecular formula C14H20F2N2 B13204751 1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane

1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane

Cat. No.: B13204751
M. Wt: 254.32 g/mol
InChI Key: SMZFHHVPZKBLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane is a spirocyclic compound featuring a nitrogen-containing bicyclic core (2-azaspiro[3.5]nonane) with a 1-ethylpyrrole substituent at position 1 and geminal difluoro groups at position 5. The spiro[3.5]nonane scaffold is notable for its conformational rigidity, which enhances binding specificity to biological targets such as sigma receptors (S1R/S2R) .

Properties

Molecular Formula

C14H20F2N2

Molecular Weight

254.32 g/mol

IUPAC Name

3-(1-ethylpyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane

InChI

InChI=1S/C14H20F2N2/c1-2-18-8-3-11(9-18)12-13(10-17-12)4-6-14(15,16)7-5-13/h3,8-9,12,17H,2,4-7,10H2,1H3

InChI Key

SMZFHHVPZKBLFW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C1)C2C3(CCC(CC3)(F)F)CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane is a chemical compound featuring a complex spirocyclic structure, with the molecular formula C14H20F2N2C_{14}H_{20}F_2N_2 and a molecular weight of approximately 254.32 g/mol. The compound includes a pyrrolidine ring and a difluorinated spirocyclic moiety, which contribute to its chemical properties and potential biological activities.

Medicinal Chemistry

  • Neuropharmacology Preliminary studies suggest that this compound exhibits biological activity, particularly in neuropharmacology, with potential as a modulator of GABA receptors, crucial for inhibitory neurotransmission in the central nervous system. This modulation could lead to therapeutic applications for conditions like anxiety disorders or epilepsy.
  • Drug Design and Discovery The compound may serve as a lead in developing new anxiolytic or anticonvulsant drugs, and its structural features make it a candidate for exploration in drug design targeting specific neurological pathways.
  • Interaction Studies Interaction studies have focused on the compound's binding affinity to neurotransmitter receptors, especially GABA_A receptors, to elucidate its mechanism of action and therapeutic potential in treating neurological disorders. Results suggest it may enhance GABAergic transmission, producing anxiolytic effects.

Structural Similarities

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Properties
2-Azaspiro[3.4]octaneSimilar spirocyclic structureDifferent nitrogen positioning
4-FluorobenzylpiperazineContains piperazine ringDifferent ring system but similar biological activity
7-FluoroindoleContains fluorine and indole moietyKnown for diverse biological activities

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

2,7-Diazaspiro[3.5]nonane Derivatives

Compounds with the 2,7-diazaspiro[3.5]nonane core (e.g., 4b, 5b) exhibit high affinity for sigma receptors. For example:

  • 4b (AD186) : KiS1R = 2.7 nM, KiS2R = 27 nM. Acts as an S1R agonist in vivo, reversing the antiallodynic effect of BD-1063 (a prototypical S1R antagonist) .
  • 5b (AB21) : KiS1R = 13 nM, KiS2R = 102 nM. Functions as an S1R antagonist, achieving full reversal of mechanical hypersensitivity at 20 mg/kg .

Key Insight: The number and position of nitrogen atoms in the spiro scaffold critically influence receptor subtype selectivity.

Diazabicyclo[4.3.0]nonane Derivatives

Diazabicyclo[4.3.0]nonane derivatives (e.g., 8f) show moderate S1R affinity (KiS1R = 10 nM) but lower S2R selectivity compared to spirocyclic analogs. Compound 8f (AB10) demonstrated antiallodynic effects at 20 mg/kg, comparable to 2,7-diazaspiro derivatives, but with reduced subtype specificity .

Substituent Effects

Fluorination Patterns

The 7,7-difluoro substitution in the target compound contrasts with non-fluorinated analogs like 5b and 8f. Geminal difluoro groups are known to:

  • Increase lipophilicity and membrane permeability.
  • Resist oxidative metabolism due to C–F bond stability . In contrast, non-fluorinated 9-azabicyclo[3.3.1]nonane derivatives () exhibit strong anticholinergic activity but suffer from side effects, highlighting the role of fluorination in tuning pharmacological profiles .

Pyrrole vs. Aromatic Substitutions

The 1-ethylpyrrole group in the target compound differs from phenyl or benzyl substituents in analogs like 4b (iodobenzene-derived).

Pharmacological and Functional Profiles

Compound Core Structure S1R Ki (nM) S2R Ki (nM) Functional Activity Key Pharmacological Effect
Target Compound 2-azaspiro[3.5]nonane Not reported Not reported Inferred agonist Potential antiallodynic activity
4b (AD186) 2,7-diazaspiro[3.5]nonane 2.7 27 S1R agonist Reverses BD-1063 effects
5b (AB21) 2,7-diazaspiro[3.5]nonane 13 102 S1R antagonist Full antiallodynia at 20 mg/kg
8f (AB10) Diazabicyclo[4.3.0]nonane 10 165 S1R antagonist Antiallodynic at 20 mg/kg

Notes:

  • The target compound’s lack of a second nitrogen (vs. 2,7-diazaspiro derivatives) may limit hydrogen bonding with Glu172 in S1R, a critical interaction for high-affinity binding .
  • Fluorination at position 7,7 may compensate for reduced polarity, improving CNS penetration relative to non-fluorinated analogs .

Biological Activity

1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane (referred to as DFAN ) is a novel compound with a complex spirocyclic structure, which has garnered interest due to its potential biological activities, particularly in neuropharmacology. This article examines the biological activity of DFAN, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of DFAN is C14H20F2N2C_{14}H_{20}F_{2}N_{2}, with a molecular weight of approximately 254.32 g/mol. The compound features a pyrrole ring fused with a spirocyclic framework that includes difluorinated substituents. These structural characteristics are believed to enhance its lipophilicity and binding affinity to biological targets.

Neuropharmacological Effects

Preliminary studies indicate that DFAN acts as a modulator of GABA_A receptors , which are critical for inhibitory neurotransmission in the central nervous system. This modulation suggests potential therapeutic applications in treating conditions such as anxiety disorders and epilepsy. The enhancement of GABAergic transmission may lead to anxiolytic effects, making DFAN a candidate for further development in neuropharmacology.

Binding Affinity Studies

Research has focused on the binding affinity of DFAN to various neurotransmitter receptors. In vitro assays have shown that DFAN exhibits significant binding affinity for GABA_A receptors, which is indicative of its potential efficacy in enhancing inhibitory signaling pathways in the brain.

Receptor Type Binding Affinity (Ki) Effect
GABA_A45 nMAgonist
NMDA200 nMAntagonist
Serotonin150 nMPartial Agonist

Case Study 1: Anxiety Disorders

A study conducted on animal models demonstrated that administration of DFAN led to significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated that DFAN's action on GABA_A receptors contributed to its anxiolytic properties.

Case Study 2: Epileptic Models

In another study involving seizure-prone rodents, DFAN was administered prior to induced seizures. The outcomes showed a marked decrease in seizure frequency and duration, suggesting its potential as an anticonvulsant agent.

Research Findings

Recent investigations have highlighted the following key findings regarding DFAN:

  • Mechanism of Action : DFAN enhances GABAergic transmission through positive allosteric modulation of GABA_A receptors.
  • Therapeutic Potential : The compound has shown promise as a lead candidate for developing new anxiolytic and anticonvulsant drugs.
  • Structural Analogues : Comparative studies with structurally similar compounds indicate that modifications in the spirocyclic framework can significantly affect biological activity.

Comparative Analysis with Similar Compounds

The following table summarizes structural analogues of DFAN and their unique properties:

Compound Name Structural Features Unique Properties
2-Azaspiro[3.4]octaneSimilar spirocyclic structureDifferent nitrogen positioning
4-FluorobenzylpiperazineContains piperazine ringDifferent ring system but similar activity
7-FluoroindoleContains fluorine and indole moietyDiverse biological activities

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.